

Preclinical Profile of PF-06685249: An Allosteric AMPK Activator

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Compound of Interest

Compound Name: PF-06685249

Cat. No.: B15540997

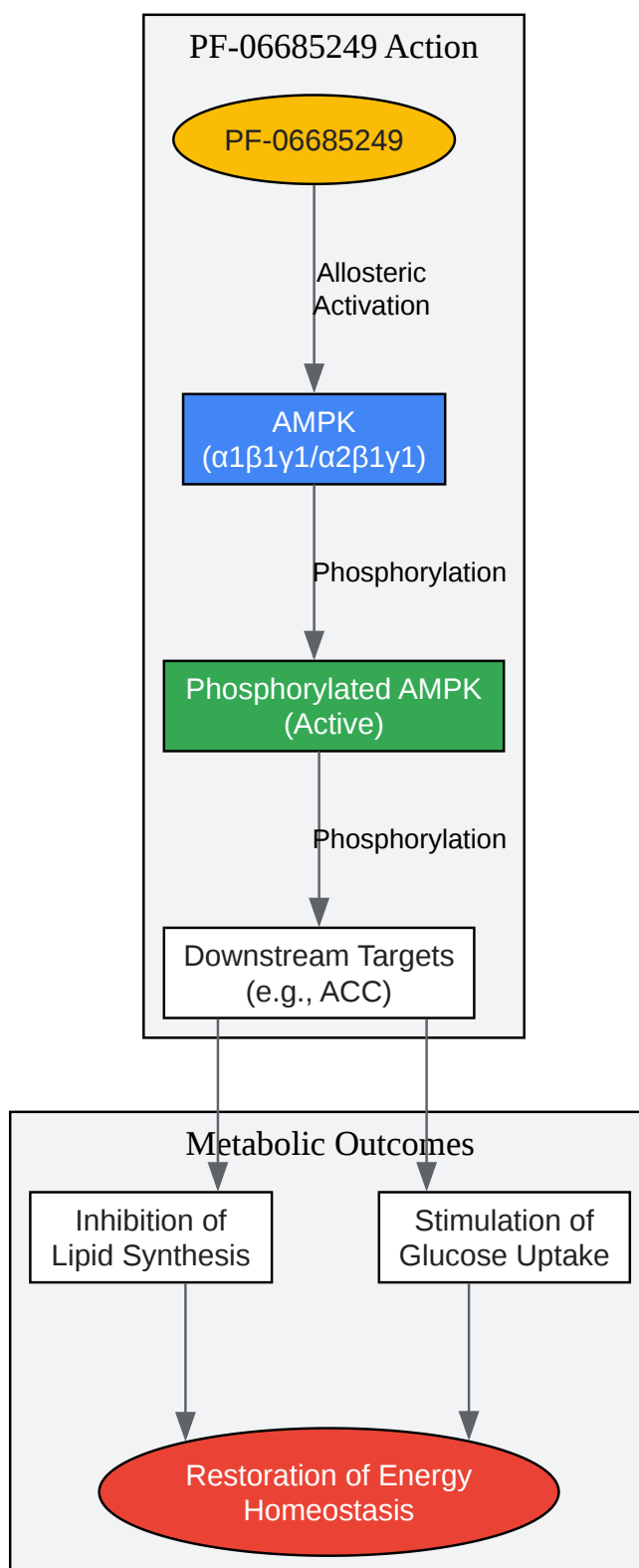
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Introduction: **PF-06685249**, also known as PF-249, is a potent, orally active small molecule that functions as a direct, allosteric activator of 5'-adenosine monophosphate-activated protein kinase (AMPK).[1][2] As a key cellular energy sensor, AMPK plays a crucial role in regulating metabolic pathways, making it a significant therapeutic target for metabolic disorders.[3][4] **PF-06685249** has demonstrated selectivity for AMPK heterotrimers containing the $\beta 1$ subunit and has been investigated for its potential in treating diabetic nephropathy.[2][5] This technical guide provides a comprehensive overview of the available preclinical data on **PF-06685249**, detailing its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties.

Mechanism of Action

PF-06685249 functions as an allosteric activator of AMPK, meaning it binds to a site on the enzyme distinct from the active site to induce a conformational change that increases its activity.[2] This activation occurs without altering the cellular AMP/ATP ratio.[2] The compound shows potent activation of AMPK $\alpha 1\beta 1\gamma 1$ and $\alpha 2\beta 1\gamma 1$ complexes, with minimal activity observed at isoforms containing the $\beta 2$ subunit.[5][6]

Upon activation by **PF-06685249**, AMPK phosphorylates downstream target proteins, initiating a cascade of events aimed at restoring cellular energy homeostasis. This includes the inhibition of anabolic pathways, such as lipid and cholesterol synthesis, and the activation of catabolic pathways.[3]



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Caption: Signaling pathway of **PF-06685249**-mediated AMPK activation and downstream metabolic effects.

In Vitro Preclinical Data

The potency and binding affinity of **PF-06685249** for the human AMPK $\alpha 1\beta 1\gamma 1$ isoform have been quantified through various in vitro assays.

Parameter	Value	Assay Type	Target
EC50	12 nM	FRET Assay	Recombinant human AMPK $\alpha 1\beta 1\gamma 1$
Kd	14 nM	Surface Plasmon Resonance (SPR)	Recombinant human AMPK $\alpha 1\beta 1\gamma 1$

Data sourced from references:[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocols

AMPK Activation Assay (FRET): The activating activity of **PF-06685249** on human $\alpha 1\beta 1\gamma 1$ -AMPK was determined using a Förster Resonance Energy Transfer (FRET) assay. This assay typically involves a fluorescently labeled peptide substrate and a specific antibody.

Phosphorylation of the substrate by activated AMPK leads to a change in the FRET signal, allowing for the quantification of enzyme activity. The concentration of **PF-06685249** that produces 50% of the maximal response is determined as the EC50 value.

Binding Affinity Assay (SPR): The binding affinity of **PF-06685249** to the AMPK $\alpha 1\beta 1\gamma 1$ complex was measured using Surface Plasmon Resonance (SPR) experiments.[\[1\]](#)[\[8\]](#) In this method, the AMPK protein is immobilized on a sensor chip. A solution containing **PF-06685249** is then passed over the chip surface. The binding of the compound to the protein causes a change in the refractive index at the surface, which is detected by the SPR instrument. The rates of association and dissociation are measured to calculate the equilibrium dissociation constant (Kd), which indicates the binding affinity.

In Vivo Preclinical Data

The efficacy of **PF-06685249** was evaluated in the ZSF-1 rat, an obese/diabetic model of diabetic nephropathy.

Animal Model	Dosage	Administration	Duration	Key Findings
ZSF-1 Rats	30-100 mg/kg	Oral (po), once daily	3 or 68 days	- Increased ratio of phosphorylated AMPK (pAMPK) to total AMPK (tAMPK) in kidney tissue. - Improved renal function after 68 days of administration. - Lowered plasma triglyceride levels.

Data sourced from references:[\[1\]](#)[\[2\]](#)[\[9\]](#)

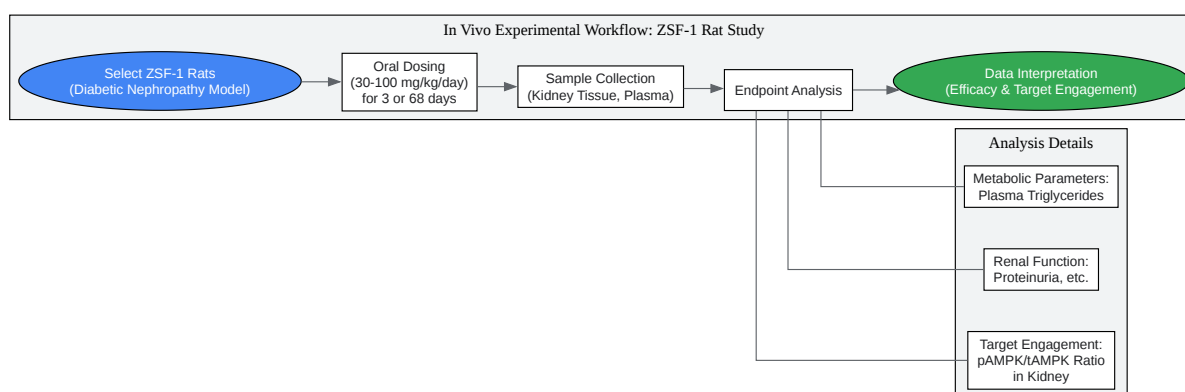
Experimental Protocols

ZSF-1 Rat Model of Diabetic Nephropathy:

- **Animal Model:** The ZSF-1 rat is a well-established model that develops obesity, insulin resistance, and progressive diabetic nephropathy, mimicking key aspects of the human disease.
- **Dosing and Administration:** **PF-06685249** was administered orally (per os) at doses of 30 and 100 mg/kg, once daily, for either a short-term (3 days) or long-term (68 days) period.[\[1\]](#)[\[9\]](#)
- **Target Engagement Analysis:** To confirm the compound was hitting its target in vivo, kidney tissue was collected from the rats. The ratio of phosphorylated (active) AMPK to total AMPK

was measured, likely via Western blot or a similar immunoassay, to assess the degree of target engagement.[1][9]

- **Efficacy Endpoints:** The primary efficacy endpoint was the improvement of renal function. This was likely assessed by measuring markers such as proteinuria (excess protein in the urine) and other indicators of kidney health. Additionally, metabolic parameters like plasma triglyceride levels were monitored.[2]



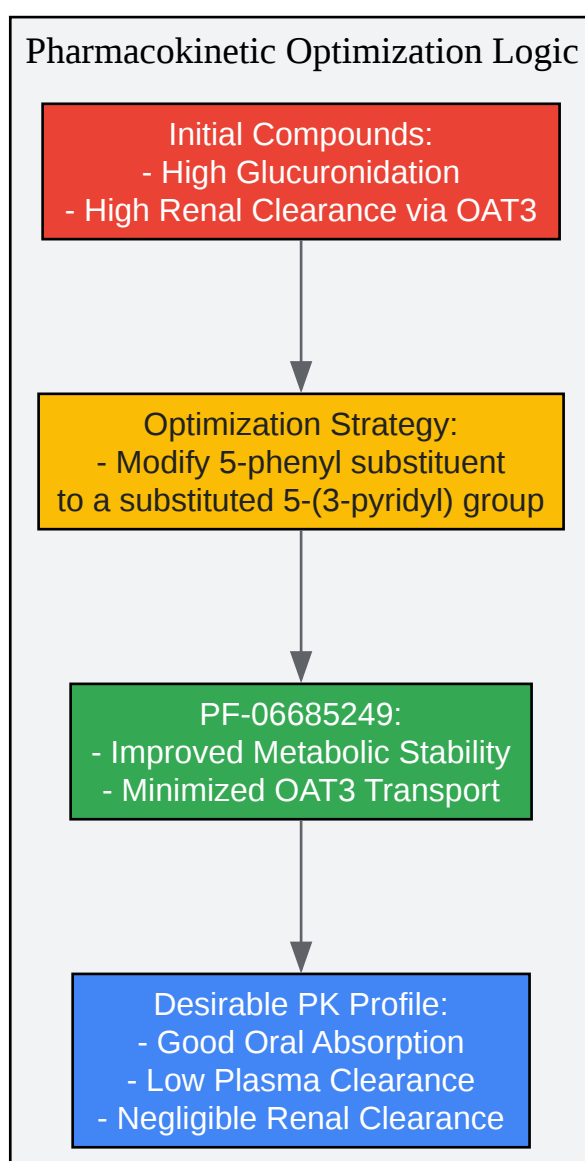
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Caption: Experimental workflow for the in vivo evaluation of **PF-06685249** in the ZSF-1 rat model.

Pharmacokinetics and Metabolism

Preclinical studies revealed that **PF-06685249** possesses a desirable pharmacokinetic (PK) profile. It exhibits good oral absorption, low plasma clearance, and negligible renal clearance in rodents.[2][8][10] The optimization of this series of indole acid activators focused on reducing glucuronidation and minimizing renal excretion.[8][10]

A key finding was the correlation between in vivo renal clearance in rats and in vitro uptake by human and rat renal organic anion transporters (OATs), specifically OAT3.[8][10] Structural modifications, such as the introduction of a substituted 5-(3-pyridyl) group, were critical to mitigate this active renal clearance mediated by the OAT3 transporter, leading to the development of **PF-06685249** with improved metabolic stability.[8][10]



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Caption: Logic diagram illustrating the structural optimization of **PF-06685249** to improve its pharmacokinetic profile.

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